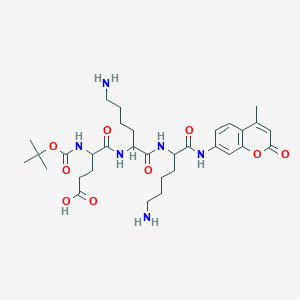

Boc-glu-lys-lys-mca

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu-lys-lys-mca involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a t-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity. The final product is typically lyophilized and stored at -20°C to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-glu-lys-lys-mca primarily undergoes hydrolysis reactions catalyzed by plasmin. The enzyme cleaves the lysyl-MCA bond, releasing the fluorescent 4-methylcoumaryl-7-amide (MCA) moiety .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Plasmin or other proteolytic enzymes are added to catalyze the reaction. The reaction can be monitored using fluorescence spectroscopy, with excitation at 360 nm and emission at 460 nm .

Major Products

The major product of the hydrolysis reaction is 4-methylcoumaryl-7-amide (MCA), which is highly fluorescent and can be easily detected and quantified .

Wissenschaftliche Forschungsanwendungen

Boc-glu-lys-lys-mca is widely used in scientific research due to its specificity and sensitivity as a fluorogenic substrate for plasmin. Some of its key applications include:

Biochemical Assays: Used to measure plasmin activity in various biological samples, aiding in the study of fibrinolysis and related disorders.

Drug Development: Employed in screening assays to identify potential inhibitors of plasmin, which could be used to treat conditions such as thrombosis and other clotting disorders.

Molecular Biology: Utilized in studies investigating the role of plasmin in cellular processes and disease mechanisms.

Clinical Diagnostics: Applied in diagnostic assays to assess fibrinolytic activity in patient samples, providing valuable information for the diagnosis and management of bleeding disorders.

Wirkmechanismus

Boc-glu-lys-lys-mca exerts its effects through its interaction with plasmin. The enzyme specifically recognizes and cleaves the lysyl-MCA bond in the substrate, releasing the fluorescent MCA moiety. This reaction is highly specific and does not significantly interact with other proteases such as thrombin, Factor Xa, or kallikrein . The fluorescence generated by the released MCA can be quantitatively measured, providing a direct readout of plasmin activity .

Vergleich Mit ähnlichen Verbindungen

Boc-glu-lys-lys-mca is one of several fluorogenic peptide substrates used to study proteolytic enzymes. Similar compounds include:

Boc-Val-Leu-Lys-MCA: Another fluorogenic substrate for plasmin, with slightly different amino acid composition.

Z-Glu-Lys-MCA: A carbobenzoxy-protected peptide substrate used for similar applications.

Boc-Gly-Arg-Arg-MCA: A substrate used to study the activity of other serine proteases.

Compared to these compounds, this compound is unique in its high specificity for plasmin and resistance to hydrolysis by other proteases, making it a valuable tool in biochemical research .

Eigenschaften

IUPAC Name |

5-[[6-amino-1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCAWRCEROGSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)